molecular formula C18H21N3O3S B2977388 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine CAS No. 1428372-20-6

1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine

Cat. No.: B2977388
CAS No.: 1428372-20-6
M. Wt: 359.44
InChI Key: BRUCJUBTDPDGDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine is a complex organic compound that features a unique combination of functional groups, including a benzodioxole, an imidazole, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Coupling Reactions: The benzodioxole and imidazole intermediates are then coupled with a piperidine derivative through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be replaced with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, amines, and thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-benzodioxole-5-carbonyl)-4-methylpiperidine: Lacks the imidazole moiety, resulting in different chemical reactivity and biological activity.

    1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(1H-imidazol-2-yl)sulfanyl]methyl}piperidine: Similar structure but without the methyl group on the imidazole ring, affecting its steric and electronic properties.

Uniqueness

1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine is unique due to the presence of both the benzodioxole and imidazole moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse interactions with molecular targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-20-9-6-19-18(20)25-11-13-4-7-21(8-5-13)17(22)14-2-3-15-16(10-14)24-12-23-15/h2-3,6,9-10,13H,4-5,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUCJUBTDPDGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.